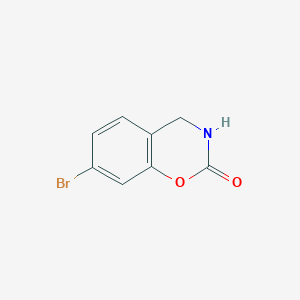

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is a heterocyclic compound with a molecular formula of C8H6BrNO2. It is a derivative of benzoxazine, characterized by the presence of a bromine atom at the 7th position and a dihydro-1,3-benzoxazin-2-one core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity .

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown anticancer activity . Therefore, it can be inferred that the compound might interact with cellular targets that play a crucial role in cancer progression.

Mode of Action

It has been synthesized as part of a series of compounds with potential anticancer activity . The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-5-bromophenol.

Acylation: The amino group of 2-amino-5-bromophenol is acylated using 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform.

Cyclization: The acylated intermediate undergoes intramolecular cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

Oxidation and Reduction:

Cyclization and Condensation: The benzoxazine ring can participate in cyclization and condensation reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antiviral activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

7-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the carbonyl group at the 2nd position.

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine: Contains a dioxin ring instead of a benzoxazine ring.

Uniqueness

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a benzoxazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is a compound belonging to the benzoxazine family, characterized by its fused benzene and oxazine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews the available research on the biological activity of this compound, highlighting key findings from various studies.

- Molecular Formula : C9H8BrN1O2

- Molecular Weight : 214.06 g/mol

- Structural Features : The presence of a bromine atom at the fifth position of the benzoxazine ring enhances its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds within the benzoxazine family exhibit promising antimicrobial properties. This compound is hypothesized to possess similar activities based on structural analogies with other active compounds in this class.

Enzyme Inhibition

Research has highlighted the ability of benzoxazinones to inhibit various enzymes. For example, certain derivatives have shown significant inhibition of α-glucosidase. Compounds structurally related to this compound demonstrated competitive binding to DNA through intercalation with ethidium bromide (EB), suggesting potential applications in cancer therapeutics .

The precise mechanism of action for this compound remains under investigation. However, it is believed that its biological effects may be mediated through interactions with specific molecular targets such as enzymes and receptors involved in critical cellular pathways.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 8-Bromo-3,4-dihydro-2H-benzoxazine | 0.95 | Additional bromine at position 8 |

| 7-Bromo-4-methyl-3,4-dihydro-2H-benzoxazine | 0.94 | Methyl group substitution |

| 7-Bromo-2H-benzoxazin-3(4H)-one | 0.84 | Different functional group positioning |

These compounds exhibit varying degrees of biological activity based on their structural differences from this compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various benzoxazinones:

- Cytotoxic Evaluation : Compounds structurally similar to 7-bromo derivatives showed significant cytotoxicity against multiple cancer cell lines.

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that derivatives exhibited activity against a range of pathogens.

- Enzyme Interaction Studies : Molecular docking studies indicated strong binding affinities for certain enzymes, suggesting potential therapeutic applications in metabolic disorders.

Properties

IUPAC Name |

7-bromo-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJLAXLGJIXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.